molecular formula C9H11N3O2 B12099088 2,6-Pyridinedicarboxamide, N,N'-dimethyl- CAS No. 46327-71-3

2,6-Pyridinedicarboxamide, N,N'-dimethyl-

Cat. No.: B12099088
CAS No.: 46327-71-3
M. Wt: 193.20 g/mol
InChI Key: YZJROGUMTXFOFL-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxamide, N,N’-dimethyl- is a derivative of pyridine, characterized by the presence of two carboxamide groups at the 2 and 6 positions of the pyridine ring, with both amide nitrogens methylated. This compound is known for its role as a tridentate ligand, forming stable complexes with various transition metals, which makes it valuable in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- typically involves the following steps:

    Starting Material: The process begins with 2,6-pyridinedicarboxylic acid.

    Amidation: The carboxylic acid groups are converted to carboxamide groups using a dehydrating agent like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with dimethylamine (NH(CH₃)₂).

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial methods for large-scale production of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors for the amidation step and employing efficient purification techniques to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:

    Coordination Reactions: Forms complexes with transition metals like copper (Cu²⁺) and nickel (Ni²⁺).

    Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly when coordinated to metal centers.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts (e.g., CuCl₂, NiCl₂) in solvents like ethanol or acetonitrile.

    Substitution Reactions: Use nucleophiles such as amines or thiols under mild conditions.

    Redox Reactions: Often conducted in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).

Major Products

    Metal Complexes: Coordination with metals results in stable complexes that can be used in catalysis or materials science.

    Substituted Derivatives: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Pyridinedicarboxamide, N,N’-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.

    Biology: Investigated for its potential in biological systems, particularly in metal ion transport and enzyme inhibition.

    Medicine: Explored for its role in drug design, especially in the development of metal-based drugs.

    Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism by which 2,6-Pyridinedicarboxamide, N,N’-dimethyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing reactivity and stability. The compound’s tridentate nature allows it to form stable chelates, which are crucial in catalysis and material science applications.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarboxylic acid: The parent compound, lacking the dimethylamide groups.

    2,6-Pyridinedicarboxamide: Similar structure but without methylation on the amide nitrogens.

    2,6-Pyridinedicarbonyl dichloride: A precursor in the synthesis of various derivatives.

Uniqueness

2,6-Pyridinedicarboxamide, N,N’-dimethyl- is unique due to its methylated amide groups, which enhance its solubility and stability compared to non-methylated analogs. This modification also influences its coordination chemistry, making it a more versatile ligand in the formation of metal complexes.

Properties

CAS No.

46327-71-3

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-N,6-N-dimethylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C9H11N3O2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14)

InChI Key

YZJROGUMTXFOFL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)C(=O)NC

Origin of Product

United States

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